molecular formula C17H21FN4O2 B2435728 3-fluoro-4-methoxy-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide CAS No. 2034209-43-1

3-fluoro-4-methoxy-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide

Cat. No.: B2435728
CAS No.: 2034209-43-1
M. Wt: 332.379
InChI Key: UNINWJYJUBLVHV-UHFFFAOYSA-N
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Description

3-fluoro-4-methoxy-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a fluorine atom, a methoxy group, and a pyrazole ring attached to a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 5-methyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Attachment of the piperidine moiety: The pyrazole derivative is then reacted with a piperidine derivative to form the desired piperidine-pyrazole intermediate.

    Introduction of the benzamide moiety: The intermediate is further reacted with 3-fluoro-4-methoxybenzoyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-methoxy-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine or methoxy groups.

Scientific Research Applications

3-fluoro-4-methoxy-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-3-methoxy-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide
  • 3-chloro-4-methoxy-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide
  • 3-fluoro-4-ethoxy-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide

Uniqueness

The presence of the fluorine atom and methoxy group in 3-fluoro-4-methoxy-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide imparts unique chemical and biological properties. These functional groups can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, distinguishing it from similar compounds.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4O2/c1-11-9-16(21-20-11)22-7-5-13(6-8-22)19-17(23)12-3-4-15(24-2)14(18)10-12/h3-4,9-10,13H,5-8H2,1-2H3,(H,19,23)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNINWJYJUBLVHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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